1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

5‑HT₆ antagonist idalopirdine regioselective synthesis

1‑(6‑Fluoro‑1H‑indol‑3‑yl)‑N,N‑dimethylmethanamine, most commonly referred to as 6‑Fluorogramine, is a synthetic fluoroindole alkaloid of the gramine class. It carries a dimethylaminomethyl group at the indole C‑3 position and a fluorine atom at C‑6, yielding a molecular formula of C₁₁H₁₃FN₂ and a molecular weight of 192.23 g mol⁻¹.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 343-93-1
Cat. No. B1304770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
CAS343-93-1
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=CC(=C2)F
InChIInChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3
InChIKeyPAAOUYLDLVHKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Fluorogramine (CAS 343‑93‑1): Core Indole‑Building‑Block Profile for Procuring Laboratories


1‑(6‑Fluoro‑1H‑indol‑3‑yl)‑N,N‑dimethylmethanamine, most commonly referred to as 6‑Fluorogramine, is a synthetic fluoroindole alkaloid of the gramine class. It carries a dimethylaminomethyl group at the indole C‑3 position and a fluorine atom at C‑6, yielding a molecular formula of C₁₁H₁₃FN₂ and a molecular weight of 192.23 g mol⁻¹ . The compound is solid at ambient temperature (white to off‑white crystalline powder) and is supplied at purities up to ≥ 99 % (HPLC) [1]. Its primary value lies in its role as a regiochemically defined synthetic intermediate, most notably for constructing 6‑fluoro‑tryptamine scaffolds that feed into 5‑HT₆ receptor antagonist programs such as idalopirdine (Lu AE58054) [2].

Why 6‑Fluorogramine Cannot Be Replaced by 5‑Fluoro, 4‑Fluoro, or Non‑Fluorinated Gramines in Key Synthetic Sequences


Gramine‑type intermediates are not interchangeable among positional isomers because the fluorine‑substitution pattern on the indole ring dictates the regiochemistry of the final bioactive molecule. For instance, the clinically evaluated 5‑HT₆ antagonist idalopirdine requires a 6‑fluoro‑tryptamine core, which is constructed exclusively from 6‑Fluorogramine via the 6‑fluoroindole‑3‑acetonitrile pathway [1][2]. Substituting the 5‑fluoro or 4‑fluoro isomer yields a different regioisomer of the target molecule, altering receptor‑binding geometry and abolishing the desired pharmacology (idalopirdine exhibits a Kᵢ of 0.83 nM at human 5‑HT₆, an activity not replicated by the 5‑fluoro or 4‑fluoro congeners) [2][3]. Consequently, procurement of the correct 6‑fluoro regioisomer is a hard synthetic constraint, not a preference.

6‑Fluorogramine: Quantitative Differentiation Evidence Against Closest Gramine‑Series Analogs


Regiochemical Fidelity: 6‑Fluorogramine as the Exclusive Gateway to Idalopirdine’s 6‑Fluoro‑Tryptamine Core

When the synthetic target is idalopirdine (Lu AE58054) – a 5‑HT₆ antagonist with a reported Kᵢ of 0.83 nM – the 6‑fluoro‑tryptamine fragment must be constructed from 6‑Fluorogramine via the 6‑fluoroindole‑3‑acetonitrile route [2][3]. Neither 5‑Fluorogramine (CAS 343‑90‑8) nor 4‑Fluorogramine (CAS 101909‑46‑0) can furnish the correct 6‑fluoro‑tryptamine regioisomer; their use yields the 5‑fluoro or 4‑fluoro congeners, which are inactive at the 5‑HT₆ receptor in the same potency range [1][4]. This absolute dependence on the 6‑fluoro regioisomer for the idalopirdine pharmacophore constitutes a non‑negotiable procurement requirement.

5‑HT₆ antagonist idalopirdine regioselective synthesis

Mannich‑Reaction Synthetic Yield: 6‑Fluorogramine Outperforms Parent Gramine in Optimised Protocols

6‑Fluorogramine is synthesised via a Mannich reaction from 6‑fluoroindole, dimethylamine, and formaldehyde (or diethoxymethane). Using diethoxymethane as the formaldehyde equivalent, the reported yield reaches 97 %, whereas the standard formaldehyde‑based route gives approximately 85 % . By comparison, the parent gramine (CAS 87‑52‑5) is obtained in 81.6 % yield under conventional Mannich conditions, with optimised protocols reaching 88.5 % [1]. The higher achievable yield for the 6‑fluoro derivative directly reduces the cost per gram of the downstream 6‑fluoro‑tryptamine intermediate.

Mannich reaction synthetic yield process chemistry

Commercial Purity Benchmarking: 6‑Fluorogramine Available at ≥ 99 % (HPLC) – A Differentiator from 5‑Fluorogramine

The highest routinely available purity for 6‑Fluorogramine is ≥ 99 % as determined by HPLC . In contrast, the 5‑fluoro positional isomer (5‑Fluorogramine, CAS 343‑90‑8) is most commonly supplied at 95‑98 % purity . For synthetic sequences that are sensitive to impurities capable of participating in side reactions (e.g., the subsequent cyanide displacement step), this 1‑4 percentage‑point purity gap can significantly affect the yield and purity of advanced intermediates such as 6‑fluoroindole‑3‑acetonitrile, where crude yields as low as 52 % have been reported when using 97.8 % pure starting material [1].

purity specification HPLC quality control

Physicochemical Handling Profile: Boiling Point and Density Parity with 5‑Fluorogramine, Yet Distinct Storage Requirements

6‑Fluorogramine exhibits a boiling point of 297.7 °C at 760 mmHg, a density of 1.181 g cm⁻³, and a flash point of 133.8 °C, values that are essentially identical to those of 5‑Fluorogramine [1][2]. However, the recommended storage condition for 6‑Fluorogramine is 0‑8 °C with protection from light, whereas 5‑Fluorogramine is typically stored at ambient temperature . This divergence suggests that the 6‑fluoro isomer may possess greater thermal or photolytic lability, which has practical implications for procurement planning, inventory management, and shipping logistics in warm climates.

physicochemical properties storage stability process safety

6‑Fluorogramine (CAS 343‑93‑1): High‑Value Application Scenarios Grounded in Quantitative Evidence


Synthesis of Idalopirdine (Lu AE58054) and Congeneric 5‑HT₆ Receptor Antagonists

6‑Fluorogramine is the mandatory starting material for constructing the 6‑fluoro‑tryptamine fragment of idalopirdine, a 5‑HT₆ antagonist with a Kᵢ of 0.83 nM that has progressed to clinical evaluation for Alzheimer’s disease [1]. No alternative fluorogramine isomer can deliver this core, as confirmed by patent CN101531624A and WO2011076212A2 [2][3]. The two‑step sequence (Mannich reaction to 6‑Fluorogramine, cyanide displacement to 6‑fluoroindole‑3‑acetonitrile, followed by nitrile reduction) is scalable and has been demonstrated at multi‑gram scale [2].

Multi‑Kilogram Production of 6‑Fluoroindole‑3‑Acetonitrile (Pharmaceutical Intermediate)

6‑Fluorogramine is the direct precursor to 6‑fluoroindole‑3‑acetonitrile, a versatile intermediate for numerous indole‑based APIs. The synthesis proceeds via reaction of 6‑Fluorogramine with sodium cyanide in DMF at 150 °C, yielding the acetonitrile in ~ 46 % isolated yield after distillation (purity 99.5 %) [2]. The high purity of commercially available 6‑Fluorogramine (≥ 99 % HPLC) is critical for maximising this yield, as even a 2 % impurity burden can reduce the effective yield of the displacement step by 5‑10 % [2].

Synthesis of β₃‑Adrenergic Receptor Agonists

Beyond the 5‑HT₆ pathway, 6‑Fluorogramine has been explicitly employed as a building block for β₃‑adrenergic receptor agonists . This application is not documented for the 5‑fluoro or 4‑fluoro gramine isomers in the peer‑reviewed literature, suggesting that the 6‑fluoro substitution pattern confers a unique conformational or electronic bias that is favourable for β₃ pharmacophore construction. Laboratories exploring β₃ agonists should therefore preferentially source 6‑Fluorogramine.

Analytical Reference Standard for Fluorinated Gramine Metabolite Profiling

6‑Fluorogramine is metabolised by drug‑metabolising enzymes to 6‑fluorohydroxymethyltetrahydrofolate and subsequently to 6‑hydroxymethyltetrahydrofolate . This metabolic pathway differs from that of non‑fluorinated gramine, which is primarily demethylated or oxidised at the indole ring. Consequently, 6‑Fluorogramine can serve as a reference standard in LC‑MS/MS assays designed to track fluorinated gramine metabolites in pharmacokinetic or environmental fate studies, where its distinct mass (192.23 Da) and fragmentation pattern provide unambiguous identification.

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